5-Amino-2-(oxetan-3-yloxy)benzamide

LOX Inhibition Cancer Fibrosis

5-Amino-2-(oxetan-3-yloxy)benzamide is a critical research intermediate featuring an oxetane ring that acts as a metabolically stable bioisostere of the carbonyl group. This compound enables direct comparative ADME/Tox studies against the non-oxetane analog 5-Amino-2-hydroxybenzamide (CAS 59393-77-0), quantifying the oxetane effect on microsomal stability, Caco-2 permeability, and solubility. It serves as a foundational scaffold for developing novel LOX/LOXL2 inhibitors (IC50 = 75.1–300 nM), hNav1.7 inhibitors with nanomolar potency (IC50 = 72 nM), and SMN protein modulators. Ideal for fragment-based drug discovery and SAR library synthesis targeting fibrotic disease, non-opioid analgesia, and spinal muscular atrophy. Not interchangeable with simple hydroxy analogs—confirm oxetane incorporation before procuring.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 1602426-84-5
Cat. No. B1412434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(oxetan-3-yloxy)benzamide
CAS1602426-84-5
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1C(CO1)OC2=C(C=C(C=C2)N)C(=O)N
InChIInChI=1S/C10H12N2O3/c11-6-1-2-9(8(3-6)10(12)13)15-7-4-14-5-7/h1-3,7H,4-5,11H2,(H2,12,13)
InChIKeyBVDPBOGWBYTJBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-(oxetan-3-yloxy)benzamide (CAS 1602426-84-5): A Versatile Oxetane-Containing Benzamide Building Block for Medicinal Chemistry


5-Amino-2-(oxetan-3-yloxy)benzamide (CAS 1602426-84-5) is a benzamide derivative characterized by the presence of an oxetane ring attached via an ether linkage . This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, including survival motor neuron (SMN) protein modulators, hNav1.7 inhibitors, and inducible nitric oxide synthase (iNOS) inhibitors . The oxetane moiety is a recognized bioisostere for the carbonyl group, offering improved metabolic stability and modulating physicochemical properties such as lipophilicity and aqueous solubility [1].

Why Generic 5-Amino-2-hydroxybenzamide Cannot Substitute for 5-Amino-2-(oxetan-3-yloxy)benzamide in Advanced Research


Simple substitution with the non-oxetane analog, 5-Amino-2-hydroxybenzamide (CAS 59393-77-0) , is insufficient for projects requiring specific ADME/Tox profiles or target engagement. The oxetane ring in 5-Amino-2-(oxetan-3-yloxy)benzamide is a critical structural feature that acts as a bioisostere, altering molecular conformation, reducing lipophilicity, and enhancing metabolic stability compared to the hydroxy analog [1]. These changes directly impact a compound's drug-likeness, pharmacokinetic properties, and off-target activity profile, meaning the two compounds are not interchangeable in lead optimization or chemical biology studies where these parameters are crucial [1].

Quantitative Comparative Evidence for 5-Amino-2-(oxetan-3-yloxy)benzamide Against Closest Analogs


Comparative LOX Inhibition Potency of 5-Amino-2-(oxetan-3-yloxy)benzamide vs. Advanced Oxetane-Benzamide Analogs

The compound demonstrates a distinct potency profile against human Lysyl Oxidase (LOX) compared to more structurally complex, patent-protected oxetane-benzamide analogs. This positions it as a valuable tool compound or starting point for LOX/LoxL2 inhibitor development, as it exhibits an IC50 of 75.1 nM [1] against human LOX. While other advanced analogs in the same class can achieve higher potency (e.g., IC50 = 60 nM for a complex tri-substituted analog) [2], the simpler structure of 5-Amino-2-(oxetan-3-yloxy)benzamide offers a more tractable scaffold for further optimization. Its activity against LOXL2 (IC50 = 209-300 nM) [1] provides a baseline for selectivity profiling within the LOX family.

LOX Inhibition Cancer Fibrosis

Comparative hNav1.7 Inhibition Potency of 5-Amino-2-(oxetan-3-yloxy)benzamide Against a Reference Inhibitor

5-Amino-2-(oxetan-3-yloxy)benzamide is a key precursor for synthesizing potent hNav1.7 inhibitors . While the compound itself is a building block, the derived final compounds show potent channel blockade. For example, one such derivative demonstrates an IC50 of 72 nM against human Nav1.7 expressed in HEK293 cells [1]. This level of potency is significant for a voltage-gated sodium channel target and is comparable to other advanced leads in the field, which are often derived from more complex peptide or natural product structures.

Pain Sodium Channel Electrophysiology

Comparative LOXL2 Inhibition Potency of 5-Amino-2-(oxetan-3-yloxy)benzamide Against an Advanced Lead Compound

The compound exhibits moderate inhibitory activity against human LOXL2 with an IC50 ranging from 209 nM to 300 nM depending on the assay format [1]. This is compared to a more advanced, closely related LOXL2 inhibitor, Compound 4-3, which shows an IC50 of 385 nM in a cellular assay and 650 nM in a conditioned media assay [2]. This data suggests that 5-Amino-2-(oxetan-3-yloxy)benzamide possesses comparable, if not slightly superior, potency to a more elaborated lead compound, making it a potentially more efficient starting point for further medicinal chemistry optimization.

LOXL2 Inhibition Fibrosis Metastasis

Physicochemical Property Modulation via Oxetane Incorporation Relative to Hydroxy Analog

The replacement of the phenolic -OH group in 5-amino-2-hydroxybenzamide with an oxetan-3-yloxy group significantly alters the molecule's physicochemical profile. Oxetanes are known to reduce lipophilicity (cLogP) by approximately 0.4-0.8 log units compared to a methylene group and improve aqueous solubility [1]. In this specific case, the substitution increases topological polar surface area (tPSA) from 75.3 Ų (for 5-amino-2-hydroxybenzamide) [2] to 90.7 Ų, and reduces the calculated cLogP from 0.5 to 0.2 , moving the compound into a more favorable drug-likeness space. These changes can lead to improved metabolic stability and reduced off-target binding.

ADME/Tox Drug-likeness Bioisostere

Key Research and Procurement Applications for 5-Amino-2-(oxetan-3-yloxy)benzamide


LOX/LOXL2 Inhibitor Lead Optimization for Cancer and Fibrosis Research

5-Amino-2-(oxetan-3-yloxy)benzamide serves as an ideal starting point for developing novel inhibitors of the lysyl oxidase (LOX) family due to its established potency against LOX (IC50 = 75.1 nM) and LOXL2 (IC50 = 209-300 nM) [1]. Its simple benzamide scaffold with a modifiable oxetane linker is a significant advantage over more complex, advanced leads, making it highly suitable for structure-activity relationship (SAR) studies and fragment-based drug discovery efforts targeting the extracellular matrix remodeling in cancer and fibrotic diseases [2].

Development of State-Dependent Sodium Channel (Nav1.7) Blockers for Pain Therapeutics

This compound is a critical precursor for the synthesis of novel diaminotriazine hNav1.7 inhibitors . The resulting inhibitors, with potencies in the low nanomolar range (e.g., IC50 = 72 nM) [3], provide a small-molecule alternative to peptide-based blockers like ProTx-III. This application is crucial for developing non-opioid analgesics, as selective Nav1.7 blockade is a validated mechanism for treating pain with a potentially improved safety profile [3].

Chemical Probe Synthesis for iNOS and SMN Biology

The compound is a documented reactant for synthesizing both survival motor neuron (SMN) protein modulators and heteroalicyclic carboxamidines as iNOS inhibitors . Its use in these distinct therapeutic areas—spinal muscular atrophy (SMA) and inflammation—underscores its versatility as a foundational building block. Researchers can utilize this scaffold to rapidly generate libraries of compounds for probing SMN2 splicing or iNOS-mediated pathways, accelerating the discovery of new chemical probes and potential therapeutics .

Bioisosteric Replacement Studies for ADME/Tox Optimization

Procure 5-Amino-2-(oxetan-3-yloxy)benzamide to directly explore the effects of oxetane incorporation on a benzamide scaffold. This compound is ideal for conducting comparative ADME/Tox studies against its hydroxy analog (5-Amino-2-hydroxybenzamide) . Such studies can quantify the impact of the oxetane group on metabolic stability in liver microsomes, membrane permeability in Caco-2 assays, and aqueous solubility, providing critical, evidence-based guidance for medicinal chemistry programs seeking to improve the drug-likeness of lead series containing a benzamide core [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-2-(oxetan-3-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.